Home > Products > Screening Compounds P37263 > CCR2 antagonist 5
CCR2 antagonist 5 - 1228650-83-6

CCR2 antagonist 5

Catalog Number: EVT-270671
CAS Number: 1228650-83-6
Molecular Formula: C22H25F3N4O3S
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNJ-41443532 has been used in trials studying the basic science and treatment of Diabetes Mellitus, Type 2.
Overview

CCR2 antagonist 5, also known as 2-benzazepin-1-one, is a small molecule that has garnered attention for its potential therapeutic applications in treating inflammatory diseases. This compound selectively inhibits the chemokine receptor CCR2, which plays a significant role in the immune response and inflammation. The development of CCR2 antagonists, including compound 5, is aimed at modulating the effects of chemokines, particularly in conditions such as chronic pain, atherosclerosis, and various autoimmune diseases.

Source

The synthesis and characterization of CCR2 antagonist 5 were documented in several studies, highlighting its pharmacological properties and structural characteristics. The compound was synthesized from 4-bromophthalic acid through a series of chemical reactions, including a key Suzuki coupling step .

Classification

CCR2 antagonist 5 belongs to the class of small molecule antagonists targeting G protein-coupled receptors (GPCRs). Specifically, it acts on the chemokine receptor CCR2, which is involved in mediating inflammatory responses. This classification places it among potential therapeutic agents for managing inflammatory and autoimmune conditions.

Synthesis Analysis

The synthesis of CCR2 antagonist 5 involves multiple steps:

  1. Starting Material: The process begins with 4-bromophthalic acid.
  2. Esterification: This step involves converting the acid into a carboxamide by reacting it with methyl 3-(isobutylamino)propionate.
  3. Dieckmann Cyclization: Treatment with sodium hydride in tetrahydrofuran leads to the formation of regioisomeric 2-benzazepin-1-ones.
  4. Separation: The regioisomers are separated using flash chromatography, yielding compounds 4a and 4b.
  5. Key Reaction: The conversion of the 7-bromo derivative (4b) into CCR2 antagonist 5 is accomplished through a Suzuki coupling reaction .
Molecular Structure Analysis

Structure

The molecular structure of CCR2 antagonist 5 features a seven-membered azepine ring system with specific substituents that enhance its binding affinity for the CCR2 receptor. The compound's structure can be represented as follows:

C12H12N2O\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}

Data

  • Molecular Weight: Approximately 200.24 g/mol
  • IC50 Values: In binding assays, compound 5 demonstrated an IC50 value of approximately 387 nM for CCR2 receptors and about 140 nM in calcium flux assays .
Chemical Reactions Analysis

CCR2 antagonist 5 undergoes several chemical reactions during its synthesis, including:

  • Esterification: Converts carboxylic acids to esters.
  • Cyclization: Formation of cyclic compounds through intramolecular reactions.
  • Suzuki Coupling: A cross-coupling reaction that forms carbon-carbon bonds between boronic acids and halides.

These reactions are crucial for constructing the complex structure of antagonist 5 while ensuring high selectivity and potency against the target receptor.

Mechanism of Action

CCR2 antagonist 5 operates by binding to the CCR2 receptor, blocking its interaction with endogenous chemokines such as monocyte chemoattractant protein-1 (MCP-1). This blockade inhibits downstream signaling pathways that lead to inflammatory responses:

  1. Binding: The antagonist occupies the orthosteric site on the receptor.
  2. Inhibition: By preventing chemokine binding, it reduces receptor activation.
  3. Outcome: This results in decreased monocyte migration and reduced inflammation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.
  • Reactivity: The presence of functional groups allows for further derivatization if needed for enhancing pharmacological properties.

Relevant data from studies indicate that modifications to its structure can influence both its pharmacokinetics and pharmacodynamics .

Applications

CCR2 antagonist 5 has potential applications in various scientific fields:

  • Pharmacology: As a tool compound for studying the role of CCR2 in inflammation and immune responses.
  • Drug Development: Its selectivity for CCR2 makes it a candidate for developing therapies targeting chronic inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
  • Research Tool: Used in assays to understand receptor-ligand interactions and signaling pathways involved in immune responses.

The ongoing research into CCR2 antagonists like compound 5 continues to reveal their importance in therapeutic strategies aimed at modulating immune function and inflammation .

Introduction to Chemokine Receptors and CCR2 Antagonism

Chemokine receptors constitute a subfamily of G protein-coupled receptors (GPCRs) that orchestrate leukocyte migration through interactions with chemokine ligands. Among these, CC chemokine receptor 2 (CCR2) serves as a critical mediator of monocyte/macrophage recruitment to inflammatory sites. CCR2 antagonists represent a class of therapeutic compounds designed to disrupt this signaling axis, with CCR2 antagonist 5 (JNJ-41443532) emerging as a potent and selective inhibitor. Unlike broad-spectrum immunosuppressants, CCR2 antagonists offer targeted modulation of pathological inflammation while preserving homeostatic immune functions [4] [7].

Biological Role of CCR2 in Immune Regulation and Disease Pathogenesis

CCR2 activation triggers Gαi-mediated signaling cascades, resulting in calcium flux, cytoskeletal reorganization, and directional cell migration. Its primary ligand CCL2 (MCP-1) is upregulated in injured tissues, creating chemotactic gradients that recruit CCR2-expressing monocytes. This process is pivotal in:

  • Fibrotic Pathogenesis: In liver fibrosis, CCR2+ monocyte-derived macrophages activate hepatic stellate cells (HSCs), driving extracellular matrix deposition. Genetic ablation of CCR2 reduces collagen accumulation in murine models [4] [7].
  • Neuroinflammation: CCR2 facilitates blood-brain barrier transmigration of monocytes in multiple sclerosis and Alzheimer’s disease. Elevated CCL2 in cerebrospinal fluid correlates with disease severity [5] [9].
  • Tumor Microenvironment: Tumor-derived CCL2 recruits immunosuppressive CCR2+ myeloid-derived suppressor cells (MDSCs), enabling immune evasion and metastasis. Dual CCR2/CCR5 inhibition enhances checkpoint inhibitor efficacy [4] [5].

Table 1: Disease Mechanisms Driven by CCR2 Signaling

Disease CategoryKey CCR2-Dependent ProcessesExperimental Evidence
Hepatic FibrosisHSC activation, collagen production↓ Fibrosis in Ccr2-/- mice [7]
NeurodegenerationMicroglial activation, neuronal damageCCR2 PET imaging shows CNS infiltration [5]
Pancreatic CancerTAM recruitment, immunosuppressionCCR2 inhibition synergizes with anti-PD1 [4]
AtherosclerosisMonocyte infiltration, plaque formationCCR2 antagonists reduce plaque burden [7]

Structural and Functional Overview of CCR2 and Its Ligands

Ligand-Receptor Interactions

CCR2 binds multiple CC-motif chemokines with varying affinities:

  • CCL2: Highest potency (Kd ~ 0.1–1 nM), induces robust chemotaxis [4] [9]
  • CCL7/CCL8: Lower potency but broader receptor promiscuity (e.g., CCR1, CCR3)
  • PSMP/CCL16: Novel ligands with distinct signaling profiles [4]

The two-site binding model governs ligand engagement:

  • Site 1 (N-terminal): Receptor N-domain interacts with chemokine core
  • Site 2 (Transmembrane pocket): Chemokine N-terminus inserts into a 7TM cavity, triggering conformational activation [9].

Structural Basis of Antagonism

Cryo-EM structures reveal that CCR2 antagonists like JNJ-41443532 occupy a hydrophobic tunnel between transmembrane helices 1, 2, 3, and 7 (Fig. 1B). Key features include:

  • Orthosteric inhibition: Competitive displacement of CCL2 via deep insertion into the TM domain (IC50 = 37 nM for human CCR2) [1] [9]
  • Species selectivity: 260-fold lower affinity for murine CCR2 (Ki = 9.6 µM) due to residue divergence (e.g., human S1012.63 vs murine A101) [1] [5]
  • Allosteric modulation: Some antagonists stabilize inactive conformations by widening the TM1-TM7 extracellular gap [5]

Table 2: Pharmacological Properties of Select CCR2 Antagonists

CompoundCCR2 Binding Affinity (IC50)CCR5 SelectivityKey Structural Features
CCR2 antagonist 537 nM (hCCR2)>100-foldUrea scaffold, trifluoromethyl group [1]
Sigma Aldrich 2270165.1 nM (hCCR2)ModerateCis-diamidocyclohexyl urea [6]
Cenicriviroc<10 nM (hCCR2/CCR5)Dual antagonistBiphenyl bis-tetrazole [5]
MK-08125 nM (hCCR2)LowPiperazine-carboxamide [5]

Evolutionary Context: CCR2/CCR5 Gene Duplication and Functional Divergence

Genomic Architecture

CCR2 and CCR5 share 73% sequence homology and reside within a 150 kb cluster on chromosome 3p21, indicating tandem gene duplication ~40 million years ago. Despite structural similarities, they exhibit divergent functions:

  • CCR2: Primarily regulates monocyte trafficking via CCL2
  • CCR5: Mediates T-cell migration and serves as an HIV-1 coreceptor [3] [10]

Evolutionary Selection Pressures

Gene conversion events have shaped CCR2/CCR5 evolution across species:

  • Chiropteran adaptation: Bats exhibit four independent CCR2-CCR5 fusion events, creating chimeric receptors that may confer viral resistance (e.g., against coronaviruses) [3]
  • Primate selection: The CCR5-Δ32 mutation (32-bp deletion) arose ~700 years ago and reached 10% frequency in Europeans, providing HIV resistance but altering inflammatory responses [8] [10]

Functional divergence is driven by:

  • Ligand specificity: CCR5 binds CCL3/4/5, while CCR2 prefers CCL2/7/8
  • Intracellular signaling: CCR2 couples strongly to Gαi, whereas CCR5 activates both Gαi and β-arrestin pathways [5] [9]

Table 3: Evolutionary Trajectory of CCR2 and CCR5

Evolutionary EventFunctional ConsequenceSpecies Affected
Gene duplicationSubfunctionalization of immune cell recruitmentPrimates, rodents, bats [3]
CCR2-CCR5 gene conversionAltered extracellular domain topologyMiniopterus bats [3]
CCR5 promoter polymorphismsModulated HIV progression (e.g., -2459A/G)Humans [10]
CCR5-Δ32 mutationLoss of functional receptor; HIV resistanceEuropean populations [8]

Properties

CAS Number

1228650-83-6

Product Name

CCR2 antagonist 5

IUPAC Name

N-[2-[[1-[4-hydroxy-4-(1,3-thiazol-5-yl)cyclohexyl]azetidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C22H25F3N4O3S

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C22H25F3N4O3S/c23-22(24,25)15-3-1-2-14(8-15)20(31)27-10-19(30)28-16-11-29(12-16)17-4-6-21(32,7-5-17)18-9-26-13-33-18/h1-3,8-9,13,16-17,32H,4-7,10-12H2,(H,27,31)(H,28,30)

InChI Key

CFKBNYUHQSQBSX-UHFFFAOYSA-N

SMILES

C1CC(CCC1N2CC(C2)NC(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=CN=CS4)O

Solubility

Soluble in DMSO

Synonyms

JNJ-41443532; JNJ 41443532; JNJ41443532; JNJ-41443532 Free Base.

Canonical SMILES

C1CC(CCC1N2CC(C2)NC(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=CN=CS4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.